molecular formula C6H13NO4S B120951 tert-Butyl methylsulfonylcarbamate CAS No. 147751-16-4

tert-Butyl methylsulfonylcarbamate

Cat. No.: B120951
CAS No.: 147751-16-4
M. Wt: 195.24 g/mol
InChI Key: GAIZFMKSOHADOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methylsulfonylcarbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product with high purity.

Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Mechanism of Action

The mechanism of action of tert-butyl methylsulfonylcarbamate primarily involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The methylsulfonyl group enhances the stability of the carbamate, making it resistant to hydrolysis under basic conditions . The compound can be easily deprotected under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .

Properties

IUPAC Name

tert-butyl N-methylsulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-12(4,9)10/h1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIZFMKSOHADOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435282
Record name tert-Butyl methylsulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147751-16-4
Record name tert-Butyl methylsulfonylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (2.2 mL, 16 mmol), di-tert-butyldicarbonate (2.65 g, 12.1 mmol) and 4-dimethylaminopyridine (0.096 g, 0.79 mmol) were added sequentially to a solution of methanesulfonamide (0.75 g, 7.9 mmol) in methylene chloride (20 mL) at room temperature. The reaction was stirred at room temperature for 2 h and then concentrated. EtOAc was added, and the resultant mixture was washed with 1N aq. HCl solution, dried over MgSO4 and concentrated to give the desired product (1 g) to be used in the next step directly.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(1-Methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol (30 mg) which can be prepared according to the method described in Reference example 26, etc. and (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl)-N-tert-butoxycarbonylmethanesulfonamide-toluene solution which can be prepared according to the method described in Reference example 29, etc. [0.34 mL; solution obtained by dissolving (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl]-N-tert-butoxycarbonylmethanesulfonamide (3.889 g) in toluene (6.60 mL)] were dissolved in toluene (1 mL; manufactured by Kanto Chemical Co., Inc.), added with triphenylphosphine (91.4 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (66.7 mg; manufactured by Masuda Chemical Industries Co., Ltd.), followed by stirring overnight at room temperature. To the reaction solution, triphenylphosphine (94.5 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (63.3 mg; manufactured by Masuda Chemical Industries Co., Ltd.) were added and stirred overnight at room temperature. This reaction solution was referred to as “M-1”. Further, 3-(1-methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol (30 mg) which can be prepared according to the method described in Reference example 26, etc. and (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl)-N-tert-butoxycarbonylmethanesulfonamide-toluene solution which can be prepared according to the method described in Reference example 29, etc. [0.34 mL; solution obtained by dissolving (R)-(3-(2-(N-tert-butoxycarbonyl-N-(2-hydroxyethyl)amino)-1-triethylsilyloxy)ethyl)phenyl]tert-butoxycarbonylmethanesulfonamide (4.78 g) in dehydrated toluene (8.12 mL)] were dissolved in toluene (1 mL; manufactured by Kanto Chemical Co., Inc.), added with triphenylphosphine (91.4 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (66.7 mg; manufactured by Masuda Chemical Industries Co., Ltd.) followed by stirring overnight at room temperature. To the reaction solution, triphenylphosphine (94.5 mg; manufactured by Tokyo Chemical Industry, Co., Ltd.) and TMAD (63.3 mg; manufactured by Masuda Chemical Industries Co., Ltd.) were added and stirred overnight at room temperature. This reaction solution was referred to as “M-2”. These “M-1” and “M-2” were purified by column chromatography (“COLUMN-B”; n-hexane:ethyl acetate=85:15→64:34) to obtain the title compound (106.3 mg).
Quantity
6.6 mL
Type
solvent
Reaction Step One
Name
3-(1-Methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
N-tert-butoxycarbonylmethanesulfonamide toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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